2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid
CAS No.: 1021141-86-5
Cat. No.: VC2984912
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid - 1021141-86-5](/images/structure/VC2984912.png)
Specification
CAS No. | 1021141-86-5 |
---|---|
Molecular Formula | C13H15NO3 |
Molecular Weight | 233.26 g/mol |
IUPAC Name | 2-[1-(2-methoxyethyl)indol-3-yl]acetic acid |
Standard InChI | InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16) |
Standard InChI Key | XCJPEBHDWADFHD-UHFFFAOYSA-N |
SMILES | COCCN1C=C(C2=CC=CC=C21)CC(=O)O |
Canonical SMILES | COCCN1C=C(C2=CC=CC=C21)CC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid consists of an indole core with two key modifications:
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A 2-methoxyethyl group attached to the nitrogen at position 1
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An acetic acid moiety at position 3 of the indole ring
This structure combines the characteristic indole heterocycle with polar functional groups that influence its solubility and potential binding interactions.
Physical Properties
Based on its structural similarity to other indole-3-acetic acid derivatives, the compound is expected to exhibit the following properties:
The addition of the 2-methoxyethyl group likely increases lipophilicity compared to unsubstituted IAA while maintaining good solubility in polar solvents due to the presence of both the ether and carboxylic acid groups.
Synthetic Methods
N-Alkylation Approach
A viable synthetic route would likely involve N-alkylation of indole-3-acetic acid or its esters using 2-methoxyethyl halides. This approach is supported by similar procedures used for other N-substituted indole derivatives:
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Protection of the carboxylic acid group (if necessary)
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N-alkylation using 2-methoxyethyl bromide or iodide with a base
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Deprotection to regenerate the carboxylic acid functionality
A comparable synthetic approach was described for (1,2-DiMethyl-1H-indol-3-yl)-acetic acid, where N-methylation was achieved using sodium hydride and iodomethane .
Key Reaction Conditions
Based on similar compounds, the following reaction conditions would likely be effective:
The yield for such reactions typically ranges from 50-70% based on similar N-alkylation reactions of indoles.
Spectroscopic Characterization
Predicted Spectral Properties
Based on the structure and data from related compounds, the following spectral characteristics are expected:
¹H NMR Spectroscopy
Expected key signals would include:
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Indole aromatic protons (δ 7.0-7.6 ppm, multiplets)
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Methoxyethyl CH₂ groups (δ 3.3-4.4 ppm)
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Methoxy group (δ 3.2-3.4 ppm, singlet)
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CH₂ of acetic acid (δ 3.7-3.9 ppm, singlet)
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Carboxylic acid proton (δ 10-12 ppm, broad singlet)
This prediction is based on similar patterns observed for indole derivatives in the literature .
¹³C NMR Spectroscopy
Expected key signals would include:
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Carboxylic carbon (δ ~175 ppm)
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Indole ring carbons (δ 108-140 ppm)
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Methoxyethyl carbons (δ 45-70 ppm)
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Methoxy carbon (δ ~58 ppm)
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Acetic acid methylene carbon (δ ~31 ppm)
IR Spectroscopy
Key IR bands would likely include:
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O-H stretching (3200-2800 cm⁻¹)
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C=O stretching (1700-1730 cm⁻¹)
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C-O stretching (1200-1300 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
These predictions are based on characteristic IR bands for indole acetic acid derivatives .
Biological Activities and Applications
Antimicrobial Activity
Indole acetic acid-based triazole derivatives have shown antibacterial and antifungal activities . The addition of the 2-methoxyethyl group might influence membrane permeability and interaction with microbial targets.
Structure-Activity Relationships
The biological activity of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid would likely be influenced by several structural factors:
Structural Feature | Potential Effect on Activity |
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N-1 substitution | Altered receptor binding, increased lipophilicity, modified metabolism |
Methoxyethyl group | Enhanced cell penetration, potential hydrogen bonding interactions |
3-acetic acid moiety | Retention of carboxylic acid interactions, possible binding to protein targets |
Analytical Methods for Detection and Quantification
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be the method of choice for analysis, with the following predicted parameters:
Parameter | Predicted Conditions |
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Column | C18 reverse phase |
Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid |
Detection | UV (280 nm) and mass spectrometry |
Retention Time | Intermediate between IAA and more lipophilic derivatives |
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the molecular weight
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Fragmentation pattern including loss of the methoxyethyl group and carboxylic acid moiety
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Characteristic indole fragments
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